9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-8-ol hydrochloride
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Overview
Description
9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-8-ol hydrochloride: is a chemical compound belonging to the benzoxazepine class. This compound is characterized by a benzene ring fused with an oxazepine ring, which is further substituted with a methyl group and a hydroxyl group. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-8-ol hydrochloride typically involves the following steps:
Formation of the Benzoxazepine Ring: The initial step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a suitable aldehyde or ketone under acidic or basic conditions to form the benzoxazepine ring.
Hydroxylation: The hydroxyl group at the 8th position can be introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity. The use of catalysts and advanced purification techniques like crystallization and chromatography is common to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the oxazepine ring into a more saturated form.
Substitution: The methyl and hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogenating agents (e.g., thionyl chloride) or nucleophiles (e.g., amines).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated benzoxazepine derivatives.
Substitution: Formation of various substituted benzoxazepine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-8-ol hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. It can serve as a probe to understand enzyme-substrate interactions and receptor binding.
Medicine
In medicine, derivatives of this compound are investigated for their pharmacological properties, including potential anticancer, antimicrobial, and anti-inflammatory activities.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-8-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds, while the benzoxazepine ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3-dihydro-1,5-benzoxazepine
- 2,3,4,5-tetrahydro-1,4-benzoxazepine
- 9-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine
Uniqueness
9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-8-ol hydrochloride is unique due to the presence of both a methyl group and a hydroxyl group, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for forming specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
2728185-36-0 |
---|---|
Molecular Formula |
C10H14ClNO2 |
Molecular Weight |
215.7 |
Purity |
95 |
Origin of Product |
United States |
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